molecular formula C9H4BrF2N B2700947 3-Bromo-6,7-difluoroquinoline CAS No. 1841081-70-6

3-Bromo-6,7-difluoroquinoline

Cat. No.: B2700947
CAS No.: 1841081-70-6
M. Wt: 244.039
InChI Key: OKICKXMXHFBARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-difluoroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline ring system is a fundamental structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of bromine and fluorine atoms into the quinoline ring enhances its chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a quinoline derivative is treated with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6,7-difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.

    Electrophilic Reagents: Bromine, iodine.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide, tetrahydrofuran.

Major Products Formed:

    Substituted Quinoline Derivatives: Formed by substitution reactions.

    Oxidized or Reduced Quinoline Compounds: Formed by oxidation or reduction reactions.

    Coupled Products: Formed by cross-coupling reactions.

Scientific Research Applications

Chemistry: 3-Bromo-6,7-difluoroquinoline is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations and the development of new synthetic methodologies .

Biology and Medicine: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials for electronic applications. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6,7-difluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential for various applications compared to its analogs .

Properties

IUPAC Name

3-bromo-6,7-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKICKXMXHFBARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.